molecular formula C10H12ClNO2 B13401213 (2-Amino-3-chloro-4-methoxyphenyl)acetone

(2-Amino-3-chloro-4-methoxyphenyl)acetone

Cat. No.: B13401213
M. Wt: 213.66 g/mol
InChI Key: OXHQGTCOXWIDNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H10ClNO2. It is a light brown to brown powder or crystals and is known for its various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone typically involves the reaction of 2-amino-3-chloro-4-methoxybenzaldehyde with a suitable reagent under controlled conditions. One common method includes the use of acetic anhydride and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amino group allows for various substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

1-(2-amino-3-chloro-4-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H12ClNO2/c1-6(13)5-7-3-4-8(14-2)9(11)10(7)12/h3-4H,5,12H2,1-2H3

InChI Key

OXHQGTCOXWIDNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=C(C=C1)OC)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.